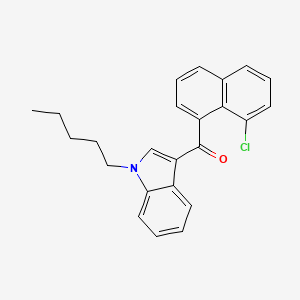
JWH 398 8-chloronaphthyl isomer
Overview
Description
“JWH 398 8-chloronaphthyl isomer” is an analgesic chemical from the naphthoylindole family . It acts as a cannabinoid agonist at both the CB1 and CB2 receptors . It has mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 . This synthetic chemical compound was identified by the EMCDDA as an ingredient in three separate “herbal incense” products purchased from online shops between February and June 2009 . It was discovered by, and named after, John W. Huffman .
Molecular Structure Analysis
The molecular formula of “JWH 398 8-chloronaphthyl isomer” is C24H22ClNO . Its molecular weight is 375.9 g/mol . The InChI code is InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3 . The Canonical SMILES is CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of “JWH 398 8-chloronaphthyl isomer” include a molecular weight of 375.9 g/mol , a XLogP3-AA of 6.9 , a hydrogen bond donor count of 0 , a hydrogen bond acceptor count of 1 , a rotatable bond count of 6 , an exact mass of 375.1389920 g/mol , a monoisotopic mass of 375.1389920 g/mol , a topological polar surface area of 22 Ų , a heavy atom count of 27 , and a complexity of 509 .
Scientific Research Applications
Forensic Drug Analysis : A study by Marginean et al. (2015) highlights the use of ultra high performance liquid chromatography (UHPLC) and time-of-flight (TOF) mass spectrometry for analyzing synthetic cannabinoids, including the separation of controlled substances and non-controlled positional isomers of JWH-018. This methodology is crucial for distinguishing between controlled and non-controlled substances in forensic contexts (Marginean, Rowe, & Lurie, 2015).
Differentiation of Synthetic Cannabinoid Isomers : Kohyama et al. (2017) developed a method using gas chromatography–electron ionization–tandem mass spectrometry (GC–EI–MS–MS) to differentiate regioisomers of synthetic cannabinoids. Their study focused on FUB-JWH-018 and its isomers, demonstrating the feasibility of mass spectrometric differentiation among isomers, which is crucial for identifying illegal drugs in analytical chemistry and forensic toxicology (Kohyama et al., 2017).
Regioisomeric Differentiation in Forensic Analysis : Kusano et al. (2015) explored the differentiation of positional isomers of JWH-081, a synthetic cannabinoid, using GC-EI-MS and MS/MS analysis. This study is significant for forensic toxicology and legislation, as it helps in distinguishing isomers of new designer drugs, which may have different legal statuses and toxicological profiles (Kusano et al., 2015).
Chromatographic Properties for Analytical Purposes : Belal et al. (2018) conducted a study on the differentiation of methylated indole ring regioisomers of JWH-007, including GC and infrared spectroscopy analysis. This study is relevant for identifying and differentiating isomers in cannabinoid compounds, which is essential for forensic and analytical purposes (Belal et al., 2018).
properties
IUPAC Name |
(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLCJWHUCAXUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017322 | |
| Record name | JWH-398 8-Chloronaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 398 8-chloronaphthyl isomer | |
CAS RN |
1366067-88-0 | |
| Record name | JWH-398 8-Chloronaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



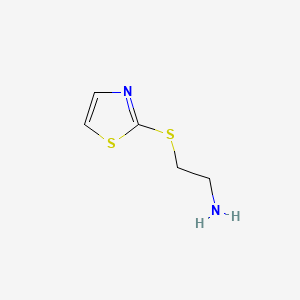
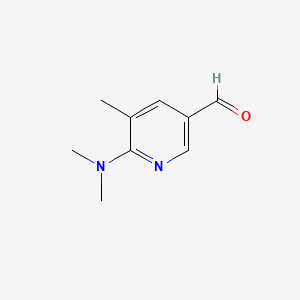
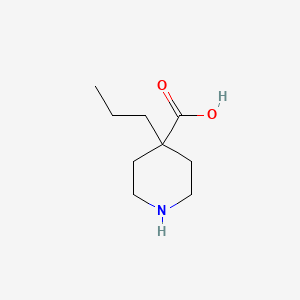
![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)
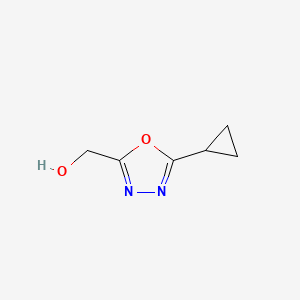
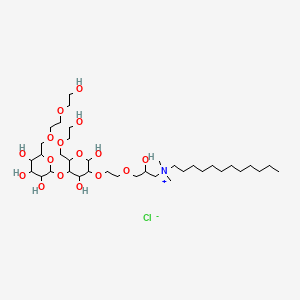
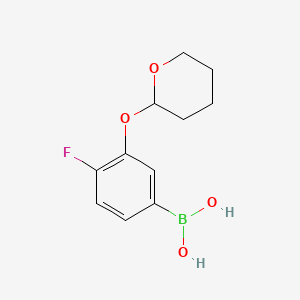
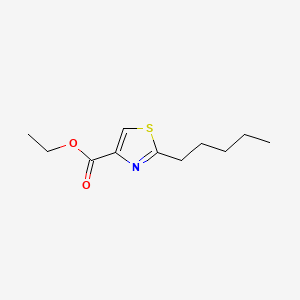
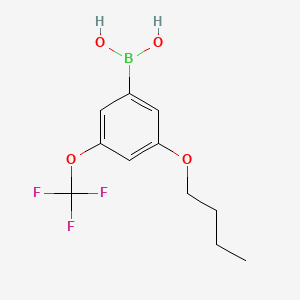
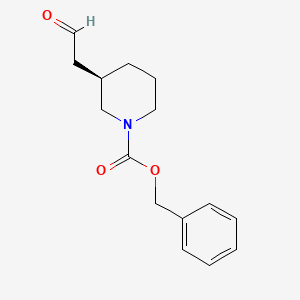
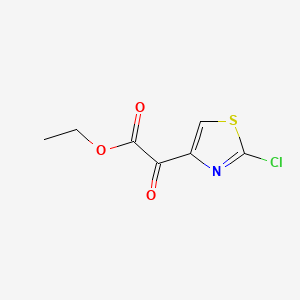
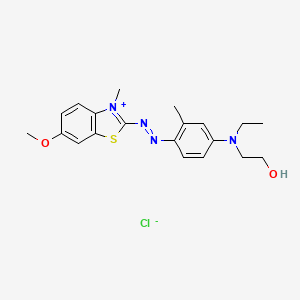
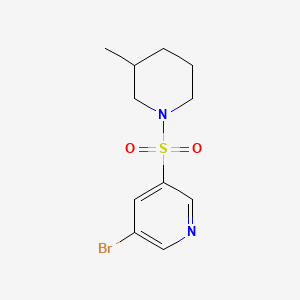
![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)